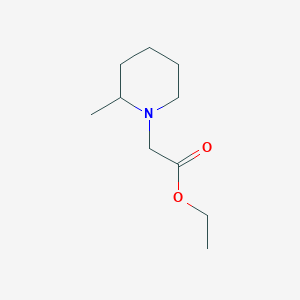

乙基(2-甲基哌啶-1-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (2-methylpiperidin-1-yl)acetate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into various ethyl acetate derivatives and their chemical properties, which can be used to infer some general characteristics of ethyl (2-methylpiperidin-1-yl)acetate. For instance, ethyl acetate derivatives are known for their applications in synthesizing N-heterocycles and have been studied for their crystal structures and antitumor activities .

Synthesis Analysis

The synthesis of ethyl acetate derivatives often involves multi-step reactions and can be highly regioselective. For example, ethyl (tributylstannyl)acetate is used for the carboethoxymethylation of functionalized pyridines, yielding dihydropyridines . Another derivative, ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, is prepared with high regioselectivity and can be further reduced to (R)-N-protected homopipecolate using a chiral ruthenium catalyst . These methods suggest that the synthesis of ethyl (2-methylpiperidin-1-yl)acetate would also require careful consideration of regioselectivity and possibly the use of catalysts for specific transformations.

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives can be complex and is often determined using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structures of (Z)-ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate were elucidated, revealing intramolecular hydrogen bonding and specific space groups . Similarly, the structure of ethyl acetate itself has been analyzed, showing a preference for the trans conformation over the gauche and negligible presence of the cis isomer . These findings highlight the importance of conformational analysis in understanding the properties of ethyl (2-methylpiperidin-1-yl)acetate.

Chemical Reactions Analysis

Ethyl acetate derivatives participate in various chemical reactions, often as intermediates for the synthesis of biologically active compounds. For example, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through condensation and cyclization reactions, followed by reduction . These reactions are indicative of the potential reactivity of ethyl (2-methylpiperidin-1-yl)acetate in forming complex structures with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives can vary widely depending on their molecular structure. The crystalline form of ethyl acetate exhibits a high degree of disorder, yet a preference for certain isomers is observed . The presence of different functional groups and the overall molecular geometry will influence the boiling point, solubility, and reactivity of ethyl (2-methylpiperidin-1-yl)acetate. Additionally, the antitumor activity of some derivatives suggests potential pharmacological properties that could be explored for ethyl (2-methylpiperidin-1-yl)acetate .

科学研究应用

蛋白质组学研究

乙基(2-甲基哌啶-1-基)乙酸酯: 用于蛋白质组学研究,蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能 。该化合物被用作合成与蛋白质相互作用的更复杂分子的构建块,有助于了解蛋白质的行为和功能。

药物合成

该化合物作为多种药物合成的前体。它的哌啶部分是许多具有药理活性的分子中的常见结构特征。 乙基(2-甲基哌啶-1-基)乙酸酯的多功能性使其可用于创建各种治疗剂 .

催化

在化学反应中,乙基(2-甲基哌啶-1-基)乙酸酯可以作为催化剂,特别是在有机合成中。 它可以影响反应速率而不被消耗,使其成为研究人员优化反应条件的宝贵工具.

有机反应研究

研究人员使用乙基(2-甲基哌啶-1-基)乙酸酯来研究复杂的有机反应。 它的独特性质有助于了解反应机理并开发新的合成方法.

药理学应用

哌啶衍生物,包括乙基(2-甲基哌啶-1-基)乙酸酯,存在于二十多种药物中。 它们在发现和生物学评价含有哌啶部分的潜在药物方面很重要 .

抗癌研究

哌啶衍生物因其抗癌特性而受到关注乙基(2-甲基哌啶-1-基)乙酸酯可用于合成化合物,以测试其对各种癌细胞的功效 .

抗病毒和抗菌应用

乙基(2-甲基哌啶-1-基)乙酸酯的结构特征使其成为开发抗病毒和抗菌剂的候选药物。 其衍生物正在研究其对抗感染的有效性 .

神经疾病治疗

从乙基(2-甲基哌啶-1-基)乙酸酯衍生的化合物正在研究其治疗神经疾病(如阿尔茨海默病)的潜力以及作为抗精神病药物的潜力 .

安全和危害

未来方向

Piperidine derivatives, such as Ethyl (2-methylpiperidin-1-yl)acetate, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the potential applications of this compound in the field of medicine.

属性

IUPAC Name |

ethyl 2-(2-methylpiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLODPSSPYSXGSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)

![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)